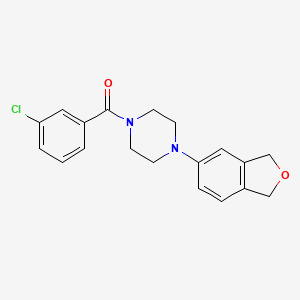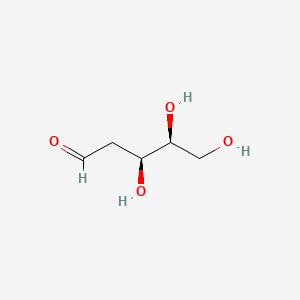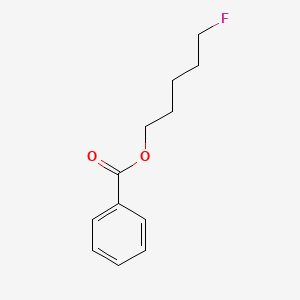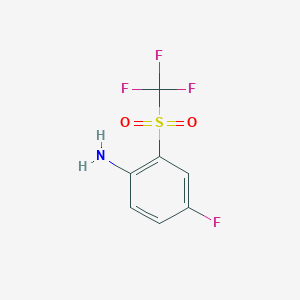
4-Fluoro-2-(trifluoromethylsulphonyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-(trifluoromethylsulphonyl)aniline is an aniline derivative characterized by the presence of both fluorine and trifluoromethylsulfonyl groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The molecular formula of this compound is C7H5F4NO2S, and it has a molecular weight of 243.17 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-aminophenol with a trifluoromethylsulfonylating agent in the presence of a base such as potassium tert-butoxide in anhydrous DMF (dimethylformamide) . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of 4-Fluoro-2-(trifluoromethylsulphonyl)aniline may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and real-time monitoring of reactions can enhance the scalability and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2-(trifluoromethylsulphonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can modify the trifluoromethylsulfonyl group.
Substitution: The fluorine atom and the trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups into the aniline framework .
Aplicaciones Científicas De Investigación
4-Fluoro-2-(trifluoromethylsulphonyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-(trifluoromethylsulphonyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethylsulfonyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethylsulfonyl)aniline: Similar in structure but lacks the fluorine atom at the 2-position.
4-Fluoro-2-(methylsulfonyl)aniline: Similar but has a methylsulfonyl group instead of a trifluoromethylsulfonyl group.
Uniqueness
4-Fluoro-2-(trifluoromethylsulphonyl)aniline is unique due to the simultaneous presence of both fluorine and trifluoromethylsulfonyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C7H5F4NO2S |
|---|---|
Peso molecular |
243.18 g/mol |
Nombre IUPAC |
4-fluoro-2-(trifluoromethylsulfonyl)aniline |
InChI |
InChI=1S/C7H5F4NO2S/c8-4-1-2-5(12)6(3-4)15(13,14)7(9,10)11/h1-3H,12H2 |
Clave InChI |
BSJZYMLIXOGEKB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)S(=O)(=O)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


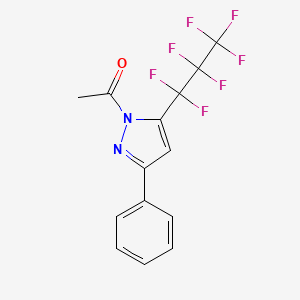
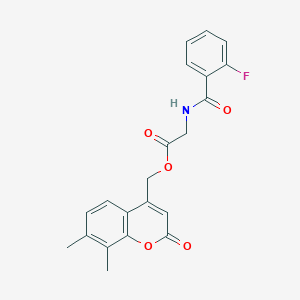
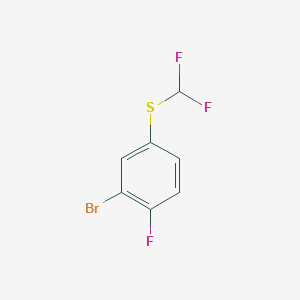
![4-Amino-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15203899.png)
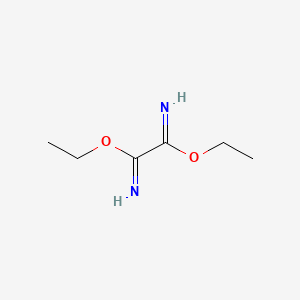
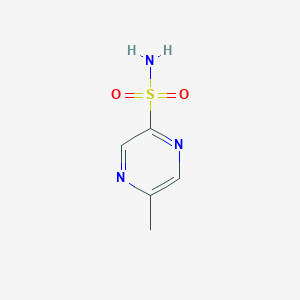
![7-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15203920.png)
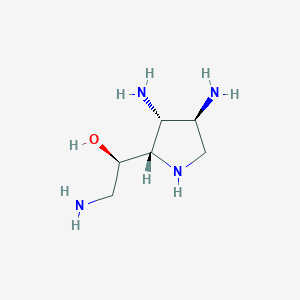
![[4-(5-Formyl-2-thienyl)phenyl]acetonitrile](/img/structure/B15203923.png)
